

Synthesis and discovery of 5-Chloropyridine-2-thiol

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Compound of Interest

Compound Name: 5-Chloropyridine-2-thiol

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An In-Depth Technical Guide to the Synthesis and Discovery of **5-Chloropyridine-2-thiol**

Introduction

5-Chloropyridine-2-thiol (CAS No: 40771-41-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Structurally, it belongs to the class of pyridinethiols, which are known for their versatile reactivity and ability to serve as foundational scaffolds in the synthesis of more complex molecules. Its importance lies in its role as a key intermediate for building a variety of pharmaceutical and agrochemical agents.^{[1][2]} The presence of both a reactive thiol group and a chloro-substituted pyridine ring provides two distinct points for chemical modification, making it a valuable building block for drug development professionals.

A defining characteristic of **5-Chloropyridine-2-thiol** is its existence in a tautomeric equilibrium with its thione form, 5-Chloro-2(1H)-pyridinethione. This dynamic equilibrium is highly sensitive to the surrounding chemical environment, including solvent polarity and physical state, which dictates its reactivity and physicochemical properties.^{[3][4][5]} Understanding this tautomerism is fundamental to predicting its behavior in synthetic reactions and biological systems. This guide provides a comprehensive overview of the physicochemical properties, dominant synthetic pathways, experimental protocols, and applications of this important chemical entity.

Chapter 1: Physicochemical Properties and Tautomerism

The chemical behavior of **5-Chloropyridine-2-thiol** is intrinsically linked to its physical properties and, most critically, the thione-thiol tautomerism inherent to 2-substituted pyridinethiols.

Key Physicochemical Data

The properties of **5-Chloropyridine-2-thiol** are summarized below. It is important to note the variability in the reported melting point, which may be attributed to the presence of different tautomeric forms or variations in sample purity.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 40771-41-3 | [6] |
| Molecular Formula | C ₅ H ₄ CINS | [1][2] |
| Molecular Weight | 145.61 g/mol | [6] |
| Appearance | Colorless to pale yellow solid or liquid with a pungent odor | [1][2] |
| Melting Point | 187-192 °C or 34-36 °C | [2][7] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| Synonyms | 5-Chloro-2-mercaptopyridine, 5-Chloro-2-pyridinethiol | [1][7] |

The Thione-Thiol Tautomerism

Like its parent compound, 2-mercaptopyridine, **5-Chloropyridine-2-thiol** exists as a mixture of two rapidly interconverting tautomers: the aromatic thiol form and the non-aromatic thione form. [5]

The equilibrium between these two forms is a critical factor in the compound's reactivity. The thiol form contains a nucleophilic sulfur atom, while the thione form possesses an amide-like structure. The position of this equilibrium is heavily influenced by the environment:

- In nonpolar solvents and the gas phase, the thiol tautomer tends to predominate.[3][4]
- In polar solvents and in the solid state, the more polar thione tautomer is generally the more stable and favored form.[3][4]

This behavior is crucial for synthetic planning. Reactions targeting the sulfur atom as a nucleophile (e.g., S-alkylation) may proceed more readily in conditions that favor the thiol tautomer.



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Caption: Tautomeric equilibrium of **5-Chloropyridine-2-thiol**.

Chapter 2: Synthetic Pathways and Methodologies

The synthesis of **5-Chloropyridine-2-thiol** is typically achieved via nucleophilic aromatic substitution on a suitable di-substituted pyridine precursor. The most common and industrially viable starting material is 2,5-dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom activates the C2 position for nucleophilic attack.

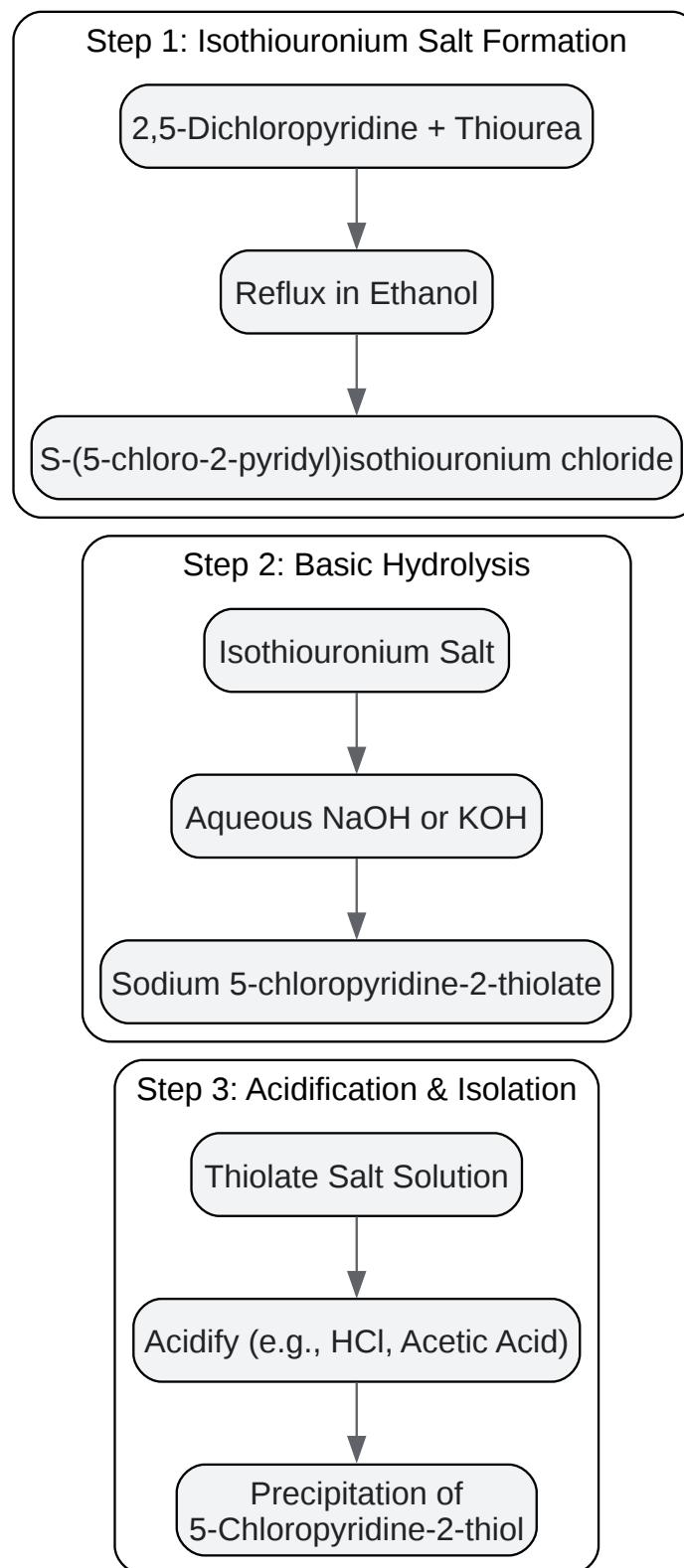
Primary Synthetic Route: Thionation of 2,5-Dichloropyridine

This route offers a direct and efficient pathway to the target molecule. The key principle is the selective displacement of the chloride at the more reactive 2-position by a sulfur nucleophile.

This is a classic and reliable method for converting halo-pyridines to pyridinethiols.[8][9] The reaction proceeds in two distinct stages: first, the formation of a stable S-(5-chloro-2-pyridyl)isothiouronium salt, followed by basic hydrolysis to release the final thiol product.

Causality: Thiourea serves as an easily handled, odorless, and effective sulfur transfer reagent. It acts as a nucleophile to displace the chloride, and the resulting isothiouronium intermediate

is readily isolated and hydrolyzed under controlled basic conditions, preventing side reactions and offering high yields.



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Caption: Workflow for synthesis via the thiourea method.

Experimental Protocol (Thiourea Method):

- Salt Formation: To a solution of 2,5-dichloropyridine (1.0 eq) in ethanol (approx. 2.5 mL per mmol of pyridine), add thiourea (1.1-1.2 eq).
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.^[8]
- Isolation of Intermediate: Cool the reaction mixture to room temperature. The S-(5-chloro-2-pyridyl)isothiouronium chloride salt will often precipitate and can be collected by filtration.
- Hydrolysis: Suspend the isolated salt in water and add a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide until the mixture is strongly alkaline. Stir at room temperature for 15-30 minutes to ensure complete hydrolysis.^[8]
- Purification: (Optional) Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted 2,5-dichloropyridine.^[8]
- Acidification: Under an inert atmosphere (e.g., nitrogen), cool the aqueous solution in an ice bath and slowly add a 15% aqueous solution of hydrochloric acid or glacial acetic acid until the pH is approximately 4-5.
- Final Product Isolation: The **5-Chloropyridine-2-thiol** product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This method provides a more direct conversion by using the hydrosulfide anion (SH^-) as the sulfur nucleophile.^{[9][10]}

Causality: Sodium hydrosulfide is an inexpensive and potent nucleophile that directly introduces the thiol group in a single step. The choice of a high-boiling polar aprotic solvent like propylene glycol or N,N-dimethylformamide (DMF) is crucial to ensure the solubility of the reagents and to facilitate the nucleophilic aromatic substitution at a suitable reaction temperature.^[9]

Experimental Protocol (NaSH Method):

- Setup: In a flask equipped with a stirrer and reflux condenser, dissolve sodium hydrosulfide (NaSH, >99% anhydrous, 1.2-1.5 eq) in a suitable organic solvent such as propylene glycol or n-butanol.[9][10]
- Reaction: Heat the solution to 120-160 °C.[10] Add 2,5-dichloropyridine (1.0 eq) portion-wise or as a solution in the same solvent.
- Monitoring: Maintain the reaction at temperature for 10-20 hours until TLC analysis indicates the consumption of the starting material.[10]
- Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water.
- Acidification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to a pH of 4-5 to precipitate the product.
- Isolation: Collect the crude product by filtration.
- Purification: The crude solid can be purified by extraction with an organic solvent (e.g., toluene, chloroform) followed by removal of the solvent, or by recrystallization.[10]

Chapter 3: Safety and Handling

5-Chloropyridine-2-thiol is a hazardous chemical and must be handled with appropriate precautions.[1][2]

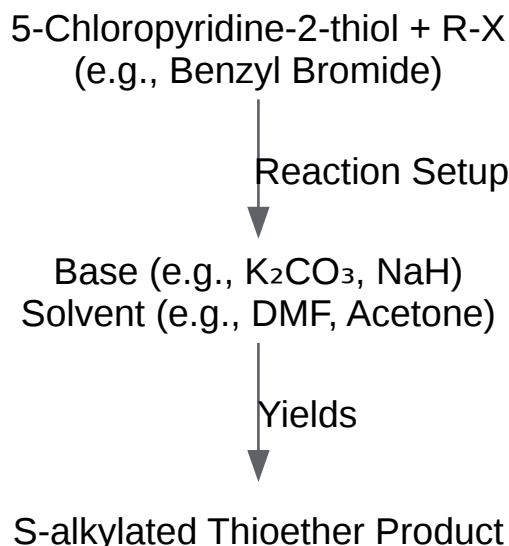
| Hazard Classification (GHS) | Description | Source |
|-----------------------------------|--|--------|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [6] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [6] |
| STOT SE (Category 3) | H335: May cause respiratory irritation | [6] |

Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2]
- Contact: Avoid contact with skin, eyes, and mucous membranes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]

Chapter 4: Applications in Synthetic Chemistry

The primary utility of **5-Chloropyridine-2-thiol** is as a versatile intermediate. The thiol group can be readily alkylated, acylated, or oxidized to form disulfides, while the pyridine ring can participate in various coupling reactions or further substitutions. A common and illustrative application is its use in S-alkylation reactions to form thioethers, which are prevalent motifs in many biologically active compounds.



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Caption: General workflow for S-alkylation of **5-Chloropyridine-2-thiol**.

This reactivity makes it a cornerstone for accessing libraries of compounds in drug discovery programs, where modifications at both the sulfur and pyridine core can be used to tune pharmacological properties.

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